molecular formula C12H8O2 B167043 Oxanthrene CAS No. 262-12-4

Oxanthrene

Cat. No. B167043
CAS RN: 262-12-4
M. Wt: 184.19 g/mol
InChI Key: NFBOHOGPQUYFRF-UHFFFAOYSA-N
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Description

Oxanthrene is a chemical compound with the molecular formula C12H8O2 and a molecular weight of 184.194 g/mol . It is characterized by a unique structure, represented by the SMILES string: O1C2=C (OC3=C1C=CC=C3)C=CC=C2 .


Molecular Structure Analysis

The molecular structure of Oxanthrene is characterized by the presence of two aromatic rings connected by an oxygen atom . The exact twist angles and lengths of the central C=C bonds in these molecules are not specified in the available resources .


Chemical Reactions Analysis

While specific chemical reactions involving Oxanthrene are not detailed in the available resources, it’s worth noting that the study of chemical reactions and their mechanisms is a crucial aspect of understanding any chemical compound .


Physical And Chemical Properties Analysis

Oxanthrene has a melting point of 122-123 ºC . Other physical properties such as boiling point, density, and refractive index are not available . The compound’s chemical properties would be largely determined by its molecular structure and the presence of functional groups.

Scientific Research Applications

Biothiol-Responsive Fluorescent Probes

  • Scientific Field: Biochemistry
  • Application Summary: Oxanthrene is used in the construction of fluorescent probes for the detection and imaging of biothiols . Biothiols such as cysteine, homocysteine, and glutathione play significant roles in important biological activities, and their abnormal concentrations have been found to be closely associated with certain diseases .
  • Methods of Application: The probe was constructed on a Förster resonance energy transfer (FRET) scaffold using oxanthrene as the acceptor .
  • Results or Outcomes: The probe enables the detection and imaging of biothiols, contributing to the understanding and diagnosis of diseases related to abnormal concentrations of these biothiols .

Synthesis of Polycyclic Thianthrenes

  • Scientific Field: Organic Chemistry
  • Application Summary: Oxanthrene is used in the synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions .
  • Methods of Application: The reaction utilizes S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. New benzodithiine arms were fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes .
  • Results or Outcomes: The reaction affords π-extended thianthrene derivatives from unfunctionalized aromatics in 21–87% yields . The synthesized π-extended thianthrenes exhibit unique solid state packing structures and photophysical properties .

UV-Vis-NIR Panchromatic Crown-Phthalocyanines

  • Scientific Field: Material Science
  • Application Summary: Oxanthrene is used in the design of UV-Vis-NIR panchromatic crown-phthalocyanines with controllable aggregation .
  • Methods of Application: Novel magnesium and zinc phthalocyaninates, bearing four lateral electron-rich 15-crown-5-oxanthrene fragments, were synthesized starting from benzo-15-crown-5 .
  • Results or Outcomes: These complexes could be solubilised by interaction with potassium acetate due to the formation of well-defined cofacial supramolecular dimers . A characteristic feature of these dimers is the presence of additional bands in their UV-Vis spectra, which affords the expansion of light absorption region up to ∼750 nm .

Xanthone Biosynthetic Pathway in Plants

  • Scientific Field: Plant Science
  • Application Summary: Oxanthrene is involved in the biosynthesis of Xanthones, secondary metabolites rich in structural diversity and possessing a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes .
  • Methods of Application: The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .
  • Results or Outcomes: This review reports one of the most complete xanthone pathways in plants. In the future, the information collected here will be a valuable resource for a more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

Rational Design of Biothiol-Responsive Fluorescent Probes

  • Scientific Field: Biochemistry
  • Application Summary: Oxanthrene is used in the rational design of biothiol-responsive fluorescent probes . These probes are increasingly popular due to their numerous advantages, including easy handling, desirable spatiotemporal resolution, high sensitivity, fast response, and favorable biocompatibility .
  • Methods of Application: Intensive research has been conducted to create fluorescent probes for the detection and imaging of biothiols .
  • Results or Outcomes: The challenges and prospects of fluorescence probes for biothiols are also outlined .

Fabrication of Nanostructured Optoelectronic Materials

  • Scientific Field: Material Science
  • Application Summary: Oxanthrene is used in the fabrication of nanostructured optoelectronic materials . These materials are synthesized using donor–acceptor panchromatic crown-phthalocyanines .
  • Methods of Application: Novel magnesium and zinc phthalocyaninates, bearing four lateral electron-rich 15-crown-5-oxanthrene fragments, were synthesized starting from benzo-15-crown-5 .
  • Results or Outcomes: This approach can be further used for the fabrication of nanostructured optoelectronic materials based on the synthesized donor–acceptor panchromatic crown-phthalocyanines .

Safety And Hazards

Oxanthrene is classified under Hazard Statements H302 and H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell after ingestion .

properties

IUPAC Name

dibenzo-p-dioxin
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InChI

InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
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InChI Key

NFBOHOGPQUYFRF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3O2
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Molecular Formula

C12H8O2
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DSSTOX Substance ID

DTXSID8020410
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Molecular Weight

184.19 g/mol
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Physical Description

Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline]
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C
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Vapor Pressure

0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C
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Product Name

Dibenzo-P-dioxin

Color/Form

Crystals from methanol

CAS RN

262-12-4
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Melting Point

252 to 253 °F (NTP, 1992), 119 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxanthrene

Citations

For This Compound
71
Citations
AM Jamhawi - 2021 - ir.library.louisville.edu
Chromophores and macromolecules containing [1, 4] benzodioxino [3, 2-b] oxanthrene (BDO) has attracted attention since the beginning of this century. Previous studies demonstrated …
Number of citations: 0 ir.library.louisville.edu
A Spicer, A Denny - Anti-Cancer Drug Design, 2000 - ingentaconnect.com
We report the synthesis of five new tetracyclic benzodioxins, from reaction of 1,2-naphthalenediol, 7,8-dihydroxyquinoline or 7,8-dihydroxyisoquinoline with isopropyl 2-chloro-3-…
Number of citations: 0 www.ingentaconnect.com
K Scherlach, A Sarkar, V Schroeckh, HM Dahse… - …, 2011 - Wiley Online Library
… The merger of an anthraquinone with an orsellinic acid-derived oxanthrene yielded two spiroanthrones, … Both metabolites differ in the assignment of the rings of the oxanthrene system. …
EA Safonova, AG Martynov, SE Nefedov… - Inorganic …, 2016 - ACS Publications
… (34-36) Recently, we reported that the introduction of donor oxanthrene fragments into a … of a crown ether group with a peripherally substituted oxanthrene moiety in the Pc complex will …
Number of citations: 64 pubs.acs.org
K Msayib, S Makhseed, NB McKeown - Journal of Materials Chemistry, 2001 - pubs.rsc.org
… The high thermal stability of the mesophase exhibited by the benzodioxine extended Pc 8 supports the evidence from previous structural studies that show planarity for the oxanthrene …
Number of citations: 39 pubs.rsc.org
EA Safonova, AG Martynov, VI Zolotarevskii… - Dalton …, 2015 - pubs.rsc.org
… Herein, we report the synthesis and properties of novel Pcs bearing 15-crown-5-oxanthrene groups by taking examples of magnesium and zinc complexes 8Mg and 8Zn (Fig. 1), which …
Number of citations: 28 pubs.rsc.org
EA Safonova, AG Martynov, VI Zolotarevskii… - scholar.archive.org
… Herein we report synthesis and properties of novel Pcs bearing 15-crown-5-oxanthrene groups on the examples of magnesium and zinc complexes 8Mg and 8Zn (Fig. 1) which are …
Number of citations: 0 scholar.archive.org
C Wu, R Xie, X Pang, Y Li, Z Zhou, H Li - Spectrochimica Acta Part A …, 2020 - Elsevier
… Herein, a colorimetric and near-infrared (NIR) ratiometric fluorescent probe named DXM-OH was rationally designed and synthesized based on oxanthrene malononitrile derivative for …
Number of citations: 20 www.sciencedirect.com
L Nagamalla, JVS Kumar, C Sanjay… - Saudi Journal of …, 2022 - Elsevier
… The hydroxyl OH group on the oxanthrene ring is creating a hydrogen bond with the side-chain oxygen of Ser119 residue and one more hydroxyl OH group on another oxanthrene ring …
Number of citations: 2 www.sciencedirect.com
A Leśków, M Nawrocka, M Łątkowska… - Human & …, 2019 - journals.sagepub.com
… Dioxins are a diverse group of organic chemical compounds, derivatives of oxanthrene and fumarates, which are organoleptically imperceptible. Acting mainly through induction of …
Number of citations: 17 journals.sagepub.com

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